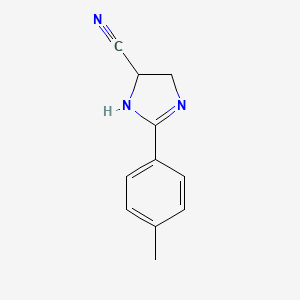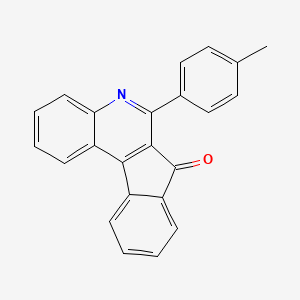
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)-: is a complex organic compound with the molecular formula C24H17NO . It is a derivative of quinoline and indenoquinoline, characterized by the presence of a 4-methylphenyl group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
Chemistry: In chemistry, 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its structural properties may allow it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
類似化合物との比較
- 6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
- 7H-Indeno(2,1-c)quinolin-7-one, 4-methyl-6-(4-methylphenyl)-
Comparison: Compared to similar compounds, 7H-Indeno(2,1-c)quinolin-7-one, 6-(4-methylphenyl)- stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity. The presence of the 4-methylphenyl group at the 6th position can influence its chemical behavior and interactions with molecular targets .
特性
CAS番号 |
125811-75-8 |
|---|---|
分子式 |
C23H15NO |
分子量 |
321.4 g/mol |
IUPAC名 |
6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C23H15NO/c1-14-10-12-15(13-11-14)22-21-20(18-8-4-5-9-19(18)24-22)16-6-2-3-7-17(16)23(21)25/h2-13H,1H3 |
InChIキー |
SOEGECQWQBYHRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2C(=O)C5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


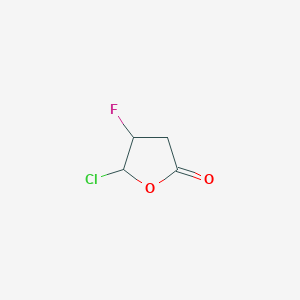
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
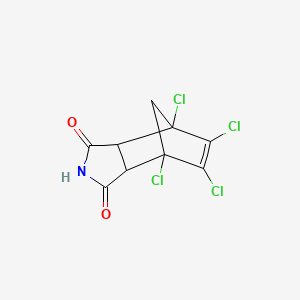
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
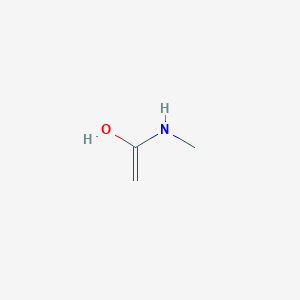
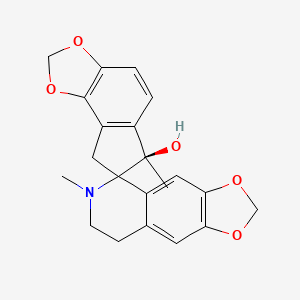
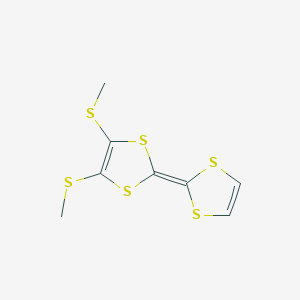
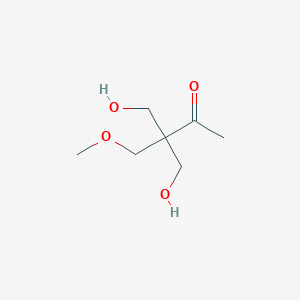

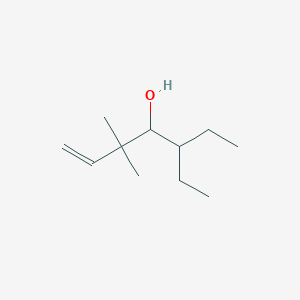
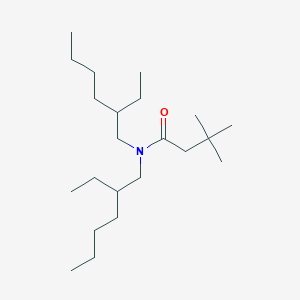
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
